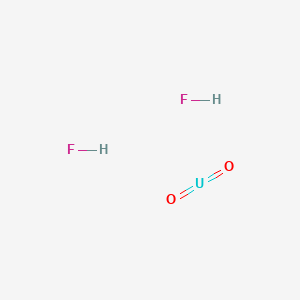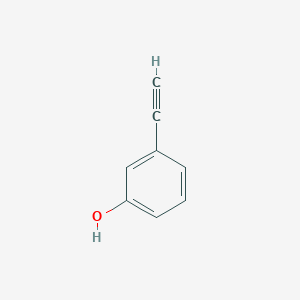
3-Hydroxyphenylacetylene
Vue d'ensemble
Description
3-Hydroxyphenylacetylene, also known as phenylacetylene phenol, is an organic compound with the molecular formula C8H8O . It is a colorless to pale yellow solid that can dissolve in many organic solvents such as ethanol, ether, and chloroform . It exhibits chromogenic and fluorogenic properties and can be used as a probe for labeling bacterial enzymes that degrade toluene .
Synthesis Analysis
A common method to synthesize 3-Hydroxyphenylacetylene is by reacting phenol and bromoethane under alkaline conditions . The phenol is reacted with an alkaline solution (such as sodium hydroxide) to generate a phenol anion. Bromoethane is then added to the reaction system to undergo a nucleophilic substitution reaction with phenol anions to obtain 3-Hydroxyphenylacetylene .Molecular Structure Analysis
The molecular structure of 3-Hydroxyphenylacetylene consists of a phenyl group (C6H5) attached to an acetylene group (C≡C) and a hydroxyl group (OH). The molecular weight is 118.13 g/mol .Physical And Chemical Properties Analysis
3-Hydroxyphenylacetylene has a density of 1.083 g/mL at 25°C and a melting point of about 51-54 degrees Celsius . It is miscible with dimethylformamide . The compound’s refractive index is 1.5840 (lit.) .Applications De Recherche Scientifique
Fluorogenic and Chromogenic Probe
3-Ethynylphenol is used as a fluorogenic and chromogenic probe for bacterial enzymes . This means it can emit fluorescence or change color when it interacts with certain bacterial enzymes. This property makes it useful in biological research for studying enzyme activity in bacteria.
Bacterial Enzyme Labeling
The compound’s ability to interact with bacterial enzymes also makes it a useful tool for labeling these enzymes . By attaching to the enzymes, it can help researchers visualize and track these enzymes’ activity within bacterial cells.
Toluene Degradation Study
3-Ethynylphenol has been used as a probe in studies of bacterial enzymes known to degrade toluene via meta ring fission of the intermediate, 3-methylcatechol . This helps in understanding the metabolic pathways involved in the breakdown of toluene, a common pollutant.
Safety and Hazards
Mécanisme D'action
Target of Action
3-Ethynylphenol, also known as 3-Hydroxyphenylacetylene, is primarily used as a probe for labeling bacterial enzymes . These enzymes are known to degrade toluene, an aromatic hydrocarbon commonly used as an industrial solvent .
Mode of Action
The compound exhibits chromogenic and fluorogenic properties, which means it can change color and emit light when it interacts with its target . When 3-Ethynylphenol comes into contact with the bacterial enzymes, it undergoes a reaction that results in a change in its color or fluorescence. This change can be detected and measured, providing a direct physiological analysis of the enzyme’s activity .
Biochemical Pathways
It is known that the compound is involved in the degradation of toluene via meta ring fission of the intermediate, 3-methylcatechol . This process is part of the broader aromatic compound degradation pathway, which plays a crucial role in the metabolism of many bacteria.
Result of Action
The primary result of 3-Ethynylphenol’s action is the labeling of bacterial enzymes involved in toluene degradation . This allows researchers to track the activity of these enzymes and gain insights into their role in bacterial metabolism. The compound’s chromogenic and fluorogenic properties make it a valuable tool for this kind of biochemical research .
Action Environment
The action of 3-Ethynylphenol can be influenced by various environmental factors. For instance, its chromogenic and fluorogenic properties might be affected by the pH, temperature, and ionic strength of the solution it is in. Additionally, the presence of other substances, such as metal ions or reactive oxygen species, could potentially interfere with its activity. Therefore, careful control of the experimental conditions is necessary when using 3-Ethynylphenol as a probe .
Propriétés
IUPAC Name |
3-ethynylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-7-4-3-5-8(9)6-7/h1,3-6,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODMJIOEGCBUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146218 | |
| Record name | 3-Hydroxyphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynylphenol | |
CAS RN |
10401-11-3 | |
| Record name | 3-Hydroxyphenylacetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxyphenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 3-hydroxyphenylacetylene in material science?
A1: 3-Hydroxyphenylacetylene plays a crucial role in synthesizing highly conductive and durable anion exchange membranes (AEMs). [] For instance, it acts as an end-group cross-linker in the creation of poly(arylene ether sulfone) (Imd-PAES) membranes. [] This cross-linking process, achieved through thermal treatment, significantly enhances the hydroxide conductivity and electrochemical performance of the membranes, making them suitable for applications like fuel cells. []
Q2: Can you elaborate on the role of 3-hydroxyphenylacetylene in synthesizing Acetylene-Terminated Resins (ATRs)?
A2: While specific details are limited in the provided abstracts, one paper mentions the use of toluene dioxygenase in the synthesis of ATRs utilizing 3-hydroxyphenylacetylene. [] This suggests the compound might act as a building block or a modifying agent in the resin synthesis. Further research is needed to elucidate the exact mechanism and contribution of 3-hydroxyphenylacetylene in this context.
Q3: How is 3-hydroxyphenylacetylene utilized in sensing applications?
A3: 3-hydroxyphenylacetylene serves as a key component in a novel stress-sensing system. [] It participates in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a non-fluorescent precursor dye. [] When a metal-organic framework (MOF) containing copper and embedded within a thermoplastic polyurethane (TPU) matrix undergoes mechanical stress, it catalyzes the CuAAC reaction. [] This reaction forms a fluorescent dye, enabling the visualization of stressed areas within the TPU through fluorescence detection. []
Q4: Are there any alternative methods where 3-hydroxyphenylacetylene provides a cost-effective approach in chemical synthesis?
A4: 3-Hydroxyphenylacetylene offers a more economical route for synthesizing 4,4'-di(3-ethynylphenoxy)diphenyl (ATS). [] The traditional method, relying on 3-hydroxyphenylacetylene, is expensive. [] This novel approach utilizes 3-hydroxyphenylacetylene to replace bromine atoms in a precursor molecule, ultimately leading to a significant cost reduction in ATS production. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


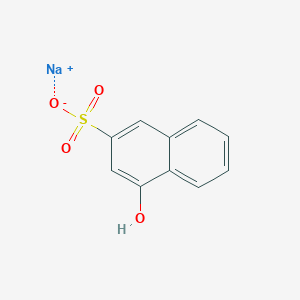


![(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid](/img/structure/B81260.png)
![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)


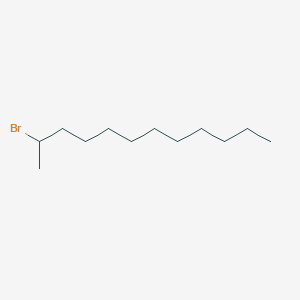
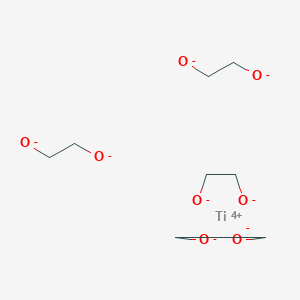
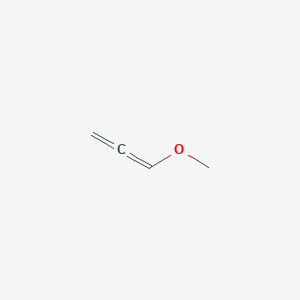
![[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one](/img/structure/B81270.png)
![11-Chloro-dibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)

